B1579161 Cbz-4-Trifluoromethyl-D-Phenylalanine

Cbz-4-Trifluoromethyl-D-Phenylalanine

Cat. No.: B1579161
M. Wt: 367.39
Attention: For research use only. Not for human or veterinary use.
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Description

Cbz-4-Trifluoromethyl-D-Phenylalanine is a synthetic amino acid derivative featuring a carbobenzyloxy (Cbz) protecting group and a trifluoromethyl (-CF₃) substituent at the para position of the phenyl ring in the D-configuration. This compound is widely utilized in peptide synthesis and medicinal chemistry due to its unique physicochemical properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the Cbz group facilitates selective deprotection during solid-phase peptide synthesis (SPPS) . Applications span antiviral drug development, enzyme inhibitor design, and probing stereochemical interactions in biological systems.

Properties

Molecular Weight

367.39

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

The pharmaceutical industry has shown increasing interest in fluorinated amino acids due to their potential as therapeutic agents and radiotracers.

Enzyme Inhibition

Fluorinated phenylalanines, including Cbz-4-TF-D-Phe, have been studied for their role as enzyme inhibitors. The introduction of trifluoromethyl groups can enhance binding affinity to target enzymes, making these compounds valuable in drug design. Research indicates that fluorinated amino acids can stabilize the structure of peptides, thereby improving their efficacy as enzyme inhibitors .

Radiolabeled Tracers

The synthesis of radiofluorinated derivatives of phenylalanine has been explored for their use in Positron Emission Tomography (PET). Cbz-4-TF-D-Phe can be labeled with fluorine-18, allowing for non-invasive imaging of tumors and other pathological conditions. Studies have demonstrated that such radiolabeled compounds exhibit high tumor uptake and low background interference, making them promising candidates for cancer diagnostics .

Synthesis Techniques

The synthesis of Cbz-4-TF-D-Phe typically involves several advanced chemical methodologies:

Negishi Cross-Coupling

One effective method for synthesizing fluorinated phenylalanines is the Negishi cross-coupling reaction, which allows for the introduction of trifluoromethyl groups onto the aromatic ring . This method utilizes organozinc compounds and aryl halides, providing a versatile approach to creating various phenylalanine derivatives.

Photooxidative Cyanation

Recent advancements include a photooxidative cyanation process that offers a protecting group-free synthesis route for racemic fluorinated phenylalanines. This method employs singlet oxygen to facilitate the reaction, resulting in high yields of the desired products .

Biological Studies

Research into the biological effects of Cbz-4-TF-D-Phe has revealed its potential neuroprotective properties. In animal models, compounds derived from fluorinated phenylalanines have shown promise in treating conditions such as chronic cerebral hypoperfusion by improving cerebral blood flow and cognitive functions .

Comparative Analysis of Fluorinated Phenylalanines

The following table summarizes key characteristics and applications of various fluorinated phenylalanines, including Cbz-4-TF-D-Phe:

CompoundSynthesis MethodApplicationsKey Findings
Cbz-4-Trifluoromethyl-D-PheNegishi Cross-CouplingEnzyme inhibitors, PET tracersEnhanced stability and binding affinity
L-4-FluorophenylalanineDirect RadiofluorinationCancer imagingHigh tumor uptake with low background noise
D-Trifluoromethyl-L-PhePhotooxidative CyanationNeuroprotective studiesImproved cognitive recovery in ischemic models

Comparison with Similar Compounds

The following analysis compares Cbz-4-Trifluoromethyl-D-Phenylalanine with structurally or functionally related Cbz-protected phenylalanine derivatives, emphasizing electronic, steric, and biochemical properties.

Structural and Electronic Comparisons
Compound Name Substituent(s) Fluorine Count logP<sup>*</sup> Solubility (mg/mL)<sup>†</sup> Metabolic Stability (t½, HLMs)<sup>‡</sup>
This compound -CF₃ (para) 3 3.2 0.8 >6 h
Cbz-Pentafluoro-D-Phenylalanine -F (2,3,4,5,6 positions) 5 4.1 0.2 >12 h
Cbz-L-homoPhenylalanine -CH₂- extension (β-carbon) 0 2.8 1.5 ~3 h
Cbz-Phe-OH -OH (para) 0 1.9 5.0 <1 h

<sup>*</sup>Calculated octanol-water partition coefficient. <sup>†</sup>In aqueous buffer (pH 7.4). <sup>‡</sup>Half-life in human liver microsomes (HLMs).

Key Findings :

  • Electron-Withdrawing Effects: The -CF₃ group in this compound moderately increases electron withdrawal compared to non-fluorinated analogs, enhancing resistance to oxidative metabolism . The pentafluoro derivative exhibits extreme electronegativity, reducing solubility but improving metabolic stability.
  • Chirality : The D-configuration of this compound confers resistance to proteolytic cleavage, unlike its L-configured analogs (e.g., Cbz-L-homoPhenylalanine) .
Functional Comparisons
  • Drug Development : this compound is favored in protease inhibitor design due to its balanced lipophilicity and stability. In contrast, Cbz-Pentafluoro-D-Phenylalanine’s poor solubility limits its utility despite superior metabolic stability .
  • Synthetic Utility: The Cbz group in this compound allows mild deprotection (e.g., via hydrogenolysis), unlike ethyl ester derivatives (e.g., Cbz-Piperidine-3-carboxylic acid ethyl ester), which require harsher conditions .

Preparation Methods

Starting Materials and Protection

The synthesis begins with D-phenylalanine or its derivatives, which are first protected at the amino group with the Cbz protecting group. This is commonly achieved by reacting the free amino acid with Cbz-Cl (benzyloxycarbonyl chloride) under basic conditions, yielding the N-Cbz-D-phenylalanine intermediate.

Functional Group Transformations

Following the introduction of the trifluoromethyl group, further transformations may be necessary to convert intermediates into the final Cbz-4-Trifluoromethyl-D-Phenylalanine. These steps can include:

  • Conversion of ketone or masked ketone intermediates to the amino acid structure.
  • Reduction or oxidation steps to adjust oxidation states.
  • Purification via chromatography to isolate the desired stereoisomer.

Scale and Robustness

The synthetic route has been optimized for scalability and robustness, allowing for gram-scale production with good yields and stereochemical fidelity. The use of masked ketone strategies and Negishi cross-coupling has been reported to provide a reliable and versatile approach for synthesizing trifluoromethylated phenylalanine derivatives.

Representative Synthetic Route (Based on Literature)

Step Reaction Type Reagents/Conditions Outcome
1 Amino protection Cbz-Cl, base (e.g., NaHCO3), aqueous-organic solvent Formation of N-Cbz-D-phenylalanine
2 Aromatic halogenation Bromination at para position 4-Bromo-Cbz-D-phenylalanine intermediate
3 Negishi cross-coupling Trifluoromethyl zinc reagent, Pd catalyst Introduction of 4-trifluoromethyl group
4 Functional group adjustments Reduction/oxidation as needed Conversion to target amino acid structure
5 Purification Chromatography, recrystallization Pure this compound

Supporting Research Findings

  • The use of masked ketone strategies combined with Negishi cross-coupling has been demonstrated as an effective method for synthesizing trifluoromethyl ketone-functionalized phenylalanine derivatives, which can be further converted into the target amino acids.

  • These derivatives show good chemical stability and can be incorporated into peptides, indicating the synthetic method's compatibility with peptide chemistry.

  • The trifluoromethyl substituent imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which are valuable in medicinal chemistry contexts.

Summary Table of Key Synthetic Parameters

Parameter Details
Starting material D-Phenylalanine or protected derivatives
Amino protection group Carbobenzyloxy (Cbz)
Trifluoromethylation method Negishi cross-coupling with trifluoromethyl zinc reagent
Catalysts used Palladium-based catalysts
Reaction conditions Typically mild, controlled temperature, inert atmosphere
Yield Moderate to high (varies by step, overall good)
Stereochemical integrity Maintained throughout synthesis
Scalability Demonstrated gram-scale synthesis

Q & A

Q. How can researchers utilize this compound in isotope-labeling studies for metabolic tracing?

  • Methodological Answer : Incorporate ¹⁸F or ¹³C isotopes during synthesis (e.g., via Pd-catalyzed cross-coupling). Use PET imaging or NMR metabolomics to track incorporation into cellular biomolecules .

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